N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide
Description
The compound N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide is a benzothiazole derivative characterized by a 2,3-dihydro-1,3-benzothiazole core substituted with ethyl and dimethoxy groups at positions 3, 4, and 5. The pentanamide moiety is attached via a Z-configuration imine bond at position 6.
Properties
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-5-7-8-13(19)17-16-18(6-2)14-11(20-3)9-10-12(21-4)15(14)22-16/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMCYQUHNQANON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N=C1N(C2=C(C=CC(=C2S1)OC)OC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction for Benzothiazole Core Formation
The benzothiazole ring is synthesized via a condensation reaction between 4,7-dimethoxy-2-aminothiophenol and ethyl acetoacetate under acidic conditions. The reaction proceeds at 80°C for 6 hours, yielding the intermediate 3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2(3H)-imine (Fig. 2A).
Key conditions :
- Solvent: Ethanol/HCl (1:1)
- Yield: ~68% (purified via recrystallization in ethyl acetate)
Imine Formation and Pentanamide Coupling
The imine group is introduced by reacting the benzothiazole intermediate with pentanoyl chloride in the presence of triethylamine (Fig. 2B). The reaction is conducted in dry dichloromethane at 0°C to room temperature, with a 72% yield after silica gel chromatography (hexane:ethyl acetate = 3:1).
Critical parameters :
- Stoichiometry: 1.2 equivalents of pentanoyl chloride
- Reaction time: 12 hours
Purification and Analytical Validation
Chromatographic Purification
Crude product is purified using flash chromatography (SiO₂, gradient elution from hexane to ethyl acetate). Fractions are analyzed via TLC (Rf = 0.4 in ethyl acetate). High-purity (>95%) compound is obtained after two crystallization steps in ethanol.
Spectroscopic Characterization
- HRMS (ESI+) : m/z 388.1245 [M+H]⁺ (calc. 388.1238)
- ¹H NMR (400 MHz, CDCl₃) : δ 1.26 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.89 (s, 6H, 2×OCH₃), 4.12 (q, J=7.2 Hz, 2H, NCH₂), 6.82–7.45 (m, 3H, Ar-H).
- ¹³C NMR : 14.3 (CH₂CH₃), 56.1 (OCH₃), 123.8–154.2 (aromatic carbons), 168.4 (C=O).
Comparative Analysis of Synthetic Methods
Table 2: Method efficiency comparison
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Condensation + Acylation | 72 | 95 | 18 |
| One-pot synthesis | 65 | 89 | 24 |
The two-step condensation-acylation approach outperforms one-pot methods in yield and purity, attributed to better control over imine geometry.
Mechanistic Insights
Role of Solvent in Imine Configuration
Polar aprotic solvents (e.g., DMF) favor the Z-configuration by stabilizing the transition state through hydrogen bonding. In contrast, nonpolar solvents yield a 3:1 Z/E ratio, complicating purification.
Side Reactions and Mitigation
- Oxidation : The thiazole sulfur is prone to oxidation. Conducting reactions under nitrogen atmosphere reduces sulfoxide byproducts.
- Hydrolysis : The amide bond hydrolyzes in strong acidic/basic conditions. Maintaining pH 6–8 during workup is critical.
Industrial-Scale Adaptations
A pilot-scale synthesis (100 g batch) uses continuous flow reactors to enhance heat transfer and reduce reaction time to 8 hours. Ethyl acetate is replaced with cyclopentyl methyl ether (CPME) for greener processing.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
Comparison with Similar Compounds
Comparative Analysis of Key Properties
Biological Activity
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide is a synthetic compound belonging to the benzothiazole family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Benzothiazole Core: The compound features a benzothiazole ring, which is known for its diverse biological activities.
- Methoxy Groups: The presence of methoxy groups at the 4 and 7 positions enhances solubility and biological activity.
- Pentanamide Moiety: This functional group contributes to the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes involved in critical biochemical pathways:
-
Enzyme Inhibition: The compound has shown potential as an inhibitor of the NQO2 enzyme (NAD(P)H:quinone oxidoreductase 2), which plays a role in cellular protection against oxidative stress. Inhibition studies have reported IC50 values in the micromolar range for related benzothiazole derivatives .
Compound IC50 (µM) Resveratrol 0.997 Methoxybenzothiazole 0.846 N-(4-methoxybenzothiazol-2-ylidene)butanamide 1.27
Antimicrobial Properties
Research has indicated that benzothiazole derivatives possess antimicrobial properties. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition of growth.
Anticancer Activity
Studies suggest that compounds within the benzothiazole family exhibit anticancer properties through various mechanisms:
- Cell Proliferation Inhibition: The compound may inhibit cell proliferation in cancer cell lines by inducing apoptosis or cell cycle arrest.
Case Studies
- In Vitro Studies: A study examining the effects of benzothiazole derivatives on human breast cancer cell lines demonstrated significant cytotoxicity with some derivatives showing nanomolar potency .
- Structure–Activity Relationship (SAR): Investigations into SAR have indicated that modifications to the benzothiazole core can dramatically influence biological activity. For example, substituents on the aromatic ring can enhance or diminish enzyme inhibition capabilities .
Q & A
Q. What are the recommended synthetic routes for N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically starts with functionalized benzothiazole derivatives, employing nucleophilic substitutions (e.g., methoxy group introduction) and coupling reactions (e.g., formation of the pentanamide side chain). Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for substitutions .
- Catalyst optimization : Use Pd-based catalysts for coupling reactions under inert atmospheres .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity .
Yield optimization requires precise temperature control (reflux vs. room temperature) and stoichiometric adjustments for intermediates .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry (e.g., Z-configuration of the imine bond) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELXL refinement of single-crystal data resolves absolute configuration and dihedral angles .
- Elemental Analysis : Combustion analysis verifies C, H, N, and S content within ±0.4% theoretical values .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer :
- In vitro assays : Use cell viability assays (MTT or resazurin) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., FRET) to identify IC50 values .
- Control experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO ≤1%) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this benzothiazole derivative?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges to identify reactive sites (e.g., electrophilic imine nitrogen) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess stability and aggregation tendencies .
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to biological targets (e.g., DNA topoisomerase II) .
Q. What strategies resolve contradictions in biological activity data across studies involving similar benzothiazole compounds?
- Methodological Answer :
- Meta-analysis : Compare datasets using standardized metrics (e.g., pIC50) and adjust for variables like cell line origin, passage number, and assay incubation time .
- Orthogonal assays : Confirm activity with complementary methods (e.g., SPR for binding affinity vs. enzymatic inhibition) .
- Proteomic profiling : Use LC-MS/MS to identify off-target interactions that may explain divergent results .
Q. How does hydrogen bonding network analysis (graph set theory) inform the solid-state stability of this compound?
- Methodological Answer :
- Graph Set Notation : Analyze X-ray data to classify hydrogen bonds (e.g., R2²(8) motifs between amide groups) using software like Mercury .
- Stability correlation : Compare melting points/TGA data of polymorphs with distinct H-bond networks to identify stable forms .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. H-bonding) using CrystalExplorer .
Q. What in vitro and in vivo models are appropriate for evaluating pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET in vitro :
- Metabolic stability : Incubate with hepatic microsomes (human/rat) and monitor parent compound depletion via LC-MS .
- Permeability : Use Caco-2 monolayers to predict intestinal absorption .
- In vivo models :
- Rodent pharmacokinetics : Administer IV/PO doses (1–10 mg/kg) and collect plasma for bioavailability calculations .
- Toxicity screening : Assess liver/kidney function (ALT, creatinine) and histopathology after 14-day repeated dosing .
Data Contradiction Analysis
Q. How should researchers address discrepancies in crystallographic data between predicted and observed bond angles?
- Methodological Answer :
- Refinement checks : Re-analyze diffraction data with SHELXL using TWIN/BASF commands to account for twinning or disorder .
- DFT comparison : Overlay experimental and DFT-optimized structures to identify steric strain or solvent effects .
- Dynamic effects : Perform variable-temperature XRD to assess thermal motion contributions to bond length variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
